CP668863: A Dual Inhibitor of CDK2 and CDK5 for Cancer Therapy
CP668863: A Dual Inhibitor of CDK2 and CDK5 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
CP668863, also known as 20-223, is a potent, ATP-competitive, small molecule inhibitor targeting both Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] Originally developed by Pfizer for neurodegenerative disorders, its efficacy is now being explored in the context of cancer, particularly colorectal cancer (CRC), where CDK5 has been identified as a potential oncogene.[1][3][4][5] This guide provides a comprehensive overview of the technical details surrounding CP668863, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action
CP668863 is a substituted 3-aminopyrazole analog that functions as an ATP-competitive inhibitor of CDK2 and CDK5.[1] Docking studies have suggested that CP668863 interacts with key residues such as Glu81 and Cys83 within the hinge region of the ATP-binding pocket of CDK5.[1] By blocking the binding of ATP, the compound prevents the kinase from phosphorylating its downstream substrates, thereby disrupting the signaling pathways they regulate.
Quantitative Data Summary
The inhibitory activity of CP668863 has been characterized in both cell-free and cell-based assays. The following tables summarize the key quantitative data, including comparisons with the known pan-CDK inhibitor AT7519.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Fold Potency vs. AT7519 |
| CP668863 | CDK2 | 6.0 | ~65.3x more potent |
| CDK5 | 8.8 | ~3.5x more potent | |
| AT7519 | CDK2 | ~391.8 | - |
| CDK5 | ~30.8 | - |
Data sourced from cell-free dose-escalation studies.[1][3][4]
Table 2: Kinase Selectivity Profile of CP668863
| Kinase (with activator) | Remaining Enzymatic Activity (%) at 0.1µM CP668863 |
| CDK2/cyclin E | 0.26 |
| CDK5/p25 | 0.39 |
| CDK1/cyclin B | > 20 |
| CDK4/cyclin D1 | > 40 |
| CDK6/cyclin D3 | > 60 |
| CDK7/cyclin H/MAT1 | > 50 |
| CDK9/cyclin T1 | > 20 |
This data highlights the selectivity of CP668863 for CDK2 and CDK5 over other members of the CDK family.[1]
Table 3: Cell-Based Inhibition of CDK2 and CDK5 in Colorectal Cancer Cell Lines
| Cell Line | Target | IC₅₀ (µM) |
| GEO | CDK2 | 15.79 |
| CDK5 | 1.44 | |
| HCT116 | CDK2 | 8.76 |
| CDK5 | 1.08 | |
| HT29 | CDK2 | 2.25 |
| CDK5 | 2.45 |
Cell-based IC₅₀ values were determined by quantifying the inhibition of substrate phosphorylation.[1]
Table 4: Growth Inhibition in a Panel of Colorectal Cancer Cell Lines
| Cell Line | CP668863 IC₅₀ (nM) |
| SW620 | 168 ± 20 |
| DLD1 | 480 ± 41 |
| HT29 | 360 ± 72 |
| HCT116 | 763 ± 92 |
| FET | 117 ± 49 |
| CBS | 568 ± 49 |
| GEO | 79 ± 31 |
IC₅₀ values were determined after 72 hours of treatment.[2]
Signaling Pathways and Experimental Workflows
The inhibitory action of CP668863 on CDK2 and CDK5 impacts distinct cellular processes, primarily cell cycle progression and cell migration. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing the inhibitor.
Caption: CDK2 signaling pathway in G1/S phase transition.
Caption: CDK5 signaling pathway in cell migration.
Caption: Experimental workflow for CP668863 characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CP668863 are provided below.
Cell-Free Kinase Assays
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Objective: To determine the in vitro inhibitory potency (IC₅₀) of CP668863 against CDK2 and CDK5.
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Methodology:
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Recombinant CDK2/cyclin E and CDK5/p25 complexes are incubated with a range of concentrations of CP668863.
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The kinase reaction is initiated by the addition of ATP (e.g., 30µM).
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The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
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The remaining kinase activity is measured. This can be done using various methods, such as radiometric assays involving ³²P-ATP and a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.
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The percentage of kinase inhibition is calculated for each concentration of the inhibitor.
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IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Cell-Based Kinase Activity Assay (Western Blot)
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Objective: To assess the ability of CP668863 to inhibit CDK2 and CDK5 activity within cancer cells by measuring the phosphorylation of their respective downstream substrates.
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Methodology:
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Colorectal cancer cell lines (e.g., GEO, HCT116, HT29) are seeded and allowed to adhere.
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Cells are treated with increasing concentrations of CP668863 (e.g., 0.3125 to 20 µM) for a specified duration (e.g., 6 hours).[2]
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Following treatment, cells are lysed, and total protein is extracted.
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Protein concentration is determined using a standard method (e.g., BCA assay).
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the substrates: anti-phospho-Rb (Ser807/811) for CDK2 activity and anti-phospho-FAK (Ser732) for CDK5 activity.[2][6][7]
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Antibodies against total Rb, total FAK, CDK2, CDK5, and a loading control (e.g., β-actin or GAPDH) are used on parallel blots or after stripping to ensure equal protein loading and to confirm that the inhibitor does not alter total protein levels.[2]
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After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Band intensities are quantified, and the inhibition of substrate phosphorylation is calculated relative to the vehicle-treated control.
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Cell Migration (Wound-Healing) Assay
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Objective: To evaluate the effect of CP668863 on the migratory capacity of cancer cells, a process influenced by CDK5.[1]
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Methodology:
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Cancer cells are seeded in a multi-well plate and grown to confluence.
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A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.
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The debris is washed away, and fresh media containing either vehicle (DMSO) or CP668863 at a specific concentration is added.
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The plate is placed in an incubator, and images of the wound are captured at time zero and at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
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The area of the wound is measured for each condition at each time point.
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The rate of wound closure (cell migration) is calculated and compared between the treated and control groups.
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Cell Growth Inhibition Assay
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Objective: To determine the cytostatic or cytotoxic effects of CP668863 on a panel of cancer cell lines.[3]
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Methodology:
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Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
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The following day, the cells are treated with a serial dilution of CP668863 (e.g., 10 nM to 10 µM) for a period of 72 hours.[2]
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After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays (e.g., CellTiter-Blue).
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The absorbance or fluorescence is measured using a plate reader.
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The results are expressed as a percentage of the vehicle-treated control cells.
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The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.
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In Vivo Xenograft Studies
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Objective: To assess the anti-tumor efficacy of CP668863 in a living organism.[1]
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Methodology:
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Human colorectal cancer cells (e.g., GEO) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[1][2]
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Tumors are allowed to grow to a palpable size.
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Mice are randomized into treatment and control groups.
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The treatment group receives CP668863 (e.g., 8 mg/kg) via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily for one week, then every other day for two weeks), while the control group receives a vehicle (e.g., DMSO).[2]
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
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Tumor lysates can be further analyzed by Western blot to confirm the inhibition of target phosphorylation (e.g., pFAK) in vivo.[1]
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Conclusion
CP668863 (20-223) is a potent dual inhibitor of CDK2 and CDK5 with demonstrated anti-proliferative and anti-migratory effects in colorectal cancer models.[1][5] Its well-defined mechanism of action and significant potency in both in vitro and in vivo settings make it a valuable tool for research and a promising lead compound for further preclinical and clinical development in oncology.[1][4] The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers aiming to explore the therapeutic potential of targeting CDK2 and CDK5 with this and similar molecules.
References
- 1. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
